



Flufenoxuron: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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Compound of Interest		
Compound Name:	Flufenoxuron	
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Abstract

Flufenoxuron is a potent, second-generation benzoylurea insecticide and acaricide renowned for its efficacy as an insect growth regulator (IGR). Developed by Shell Research Ltd., it operates by inhibiting chitin biosynthesis, a critical process for arthropod exoskeleton formation. This disruption of the molting process makes it a highly effective agent against the larval stages of numerous agricultural pests, particularly phytophagous mites and lepidopteran insects. This technical guide provides an in-depth overview of the discovery, detailed chemical synthesis, and mechanism of action of **Flufenoxuron**, supplemented with quantitative data on its physicochemical properties and biological activity.

Discovery and Development

Flufenoxuron was developed by Shell Research Ltd. in the United Kingdom as part of the ongoing research into benzoylphenylurea (BPU) insecticides.[1] The insecticidal properties of the BPU class were first discovered serendipitously at Phillips-Duphar, leading to the commercialization of diflubenzuron in 1975.[2] **Flufenoxuron** emerged as a third-generation BPU, designed for enhanced activity and a broader spectrum of control.[3] Following its initial development, it was commercialized under trade names such as Cascade and was later marketed by companies including American Cyanamid Co.[4] It gained registrations in numerous countries for use on a variety of crops, including fruit trees, vegetables, and cotton.



Physicochemical Properties

Flufenoxuron is a white, odorless crystalline powder.[5] Its chemical and physical properties are summarized in the table below. It is characterized by its low water solubility and high octanol-water partition coefficient, indicating a potential for bioaccumulation.[5][6][7]

Property	Value
IUPAC Name	1-[4-(2-chloro- α , α , α -trifluoro-p-tolyloxy)-2-fluorophenyl]-3-(2,6-difluorobenzoyl)urea
CAS Number	101463-69-8
Molecular Formula	C21H11ClF6N2O3
Molar Mass	488.77 g/mol
Melting Point	169-172 °C (decomposes)
Vapor Pressure	6.52 x 10 ⁻⁹ mPa (at 20 °C)
Water Solubility	0.004 mg/L (at 25 °C)
Solubility in Solvents	Acetone: 73.8 g/L; Cyclohexane: 95 g/L; Dichloromethane: 18.8 g/L; Methanol: 3.5 g/L; Xylene: 6 g/L; n-hexane: 0.11 g/L (all at 25 °C)
LogP (Kow)	6.16

Chemical Synthesis

The commercial synthesis of **Flufenoxuron** is a multi-step process that involves the formation of two key intermediates, which are then coupled to form the final molecule.[7] The overall process can be broken down into the synthesis of the aniline intermediate and the benzoyl isocyanate intermediate, followed by their final condensation.

Experimental Protocols

Protocol 1: Synthesis of Intermediate A - 2-Fluoro-4-(2-chloro-4-trifluoromethylphenoxy)aniline

This protocol is adapted from patented industrial synthesis methods. [1][8]



- Step 1a: Acylation of 3-Fluoro-4-aminophenol.
 - In a reaction vessel, suspend 3-fluoro-4-aminophenol in a suitable solvent such as dichloromethane.
 - Cool the mixture to 10-20 °C.
 - Slowly add acetic anhydride (or another C₁₋₆ fatty acid anhydride) to the suspension while maintaining the temperature. The molar ratio of anhydride to aminophenol should be approximately 1.05-1.20:1.
 - Allow the reaction to proceed for 2-5 hours until the formation of 3-fluoro-4acetylaminophenol is complete.
 - The product can be isolated by filtration and washing.
- Step 1b: Condensation Reaction.
 - In a four-hole flask equipped with a stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, dissolve the 3-fluoro-4-acetylaminophenol (1 equivalent) in a polar solvent like dimethyl sulfoxide (DMSO).
 - Add an alkaline compound such as potassium carbonate (approx. 1.1 equivalents).
 - Heat the mixture to 60-70 °C for 30 minutes.
 - Add 3,4-dichlorobenzotrifluoride (approx. 1.1 equivalents) to the reaction mixture.
 - Increase the temperature to 110-120 °C and maintain for 4 hours.
 - After cooling, the product, 2-fluoro-4-(2-chloro-4-trifluoromethylphenoxy)acetanilide, can be precipitated by adding water and isolated by filtration.
- Step 1c: Hydrolysis (Acidolysis) and Neutralization.
 - Suspend the 2-fluoro-4-(2-chloro-4-trifluoromethylphenoxy)acetanilide (1 equivalent) in ethanol.



- Add 40% sulfuric acid (1 equivalent) and heat the mixture to reflux (approx. 85 °C) for 4 hours until the starting material is consumed (monitored by HPLC).
- Distill off the ethanol.
- Cool the residue and neutralize by dropwise addition of 30% sodium hydroxide solution to a pH of 7-8.
- Extract the product, 2-fluoro-4-(2-chloro-4-trifluoromethylphenoxy)aniline (Intermediate A), with a solvent like ethyl acetate.
- The final product can be purified by distillation under reduced pressure.

Protocol 2: Synthesis of Intermediate B - 2,6-Difluorobenzoyl isocyanate

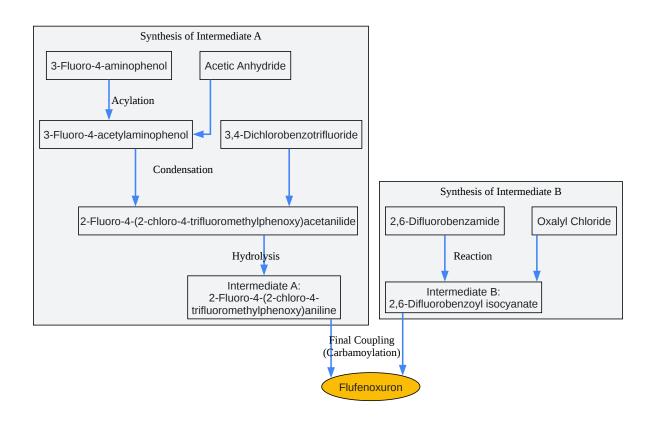
- In a reaction vessel, dissolve 2,6-difluorobenzamide in a suitable solvent like ethylene dichloride.
- Add oxalyl chloride and stir at room temperature for 3 hours, then heat to reflux for an additional 3 hours.[9]
- The completion of the reaction yields the intermediate 2,6-difluorobenzoyl isocyanate (Intermediate B). This intermediate is typically used directly in the next step without isolation.

Protocol 3: Final Coupling Reaction to Synthesize Flufenoxuron

- Dissolve Intermediate A, 2-fluoro-4-(2-chloro-4-trifluoromethylphenoxy)aniline, in an aromatic solvent such as toluene or xylene.
- Add the solution containing Intermediate B (2,6-difluorobenzoyl isocyanate) dropwise to the solution of Intermediate A at a controlled temperature.
- The carbamoylation reaction proceeds to form the urea linkage.[7]
- The final product, Flufenoxuron, precipitates from the solution and can be collected by filtration, washed, and dried.

Synthesis Workflow Diagram





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Diagram of the **Flufenoxuron** synthesis pathway.

Mechanism of Action

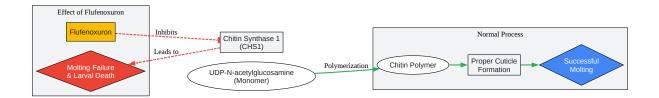
Flufenoxuron, like other benzoylurea compounds, acts as an Insect Growth Regulator (IGR) by inhibiting chitin biosynthesis.[2][3][5] Chitin is a crucial polymer that forms the primary structural component of the arthropod exoskeleton (cuticle).



The specific target of **Flufenoxuron** is the enzyme chitin synthase 1 (CHS1).[7] This enzyme is responsible for polymerizing UDP-N-acetylglucosamine (UDP-GlcNAc) monomers into long chitin chains. By inhibiting CHS1, **Flufenoxuron** prevents the proper formation of the new cuticle during the molting process.

As a result, insect larvae are unable to successfully shed their old exoskeleton. The new, malformed cuticle cannot withstand the internal pressure or provide adequate support, leading to rupture and death of the insect during ecdysis (molting).[10][11] **Flufenoxuron** is most effective against immature larval and nymphal stages.[7] While it does not directly kill adult insects, it can have transovarial effects, where eggs laid by exposed females are non-viable, thus preventing hatching.[10][11]

Signaling Pathway Diagram



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Mechanism of action of Flufenoxuron.

Biological Activity and Efficacy

Flufenoxuron exhibits high insecticidal and acaricidal activity against a broad spectrum of pests, particularly the immature stages.[10][11]

Efficacy Against Target Pests



Target Pest	Test Stage	Bioassay Method	LC₅₀ Value (ppm or mg/L)	Reference
Spodoptera littoralis	2nd Instar Larva	Dipping	0.151	[5]
Spodoptera littoralis	2nd Instar Larva	Contact	0.647	[5]
Tetranychus urticae	-	-	CL₅: 17.7 ppm	[12]
Tetranychus urticae	-	-	CL ₂₀ : 59.9 ppm	[12]

Toxicity to Non-Target Organisms

While effective against pests, the impact on non-target organisms is a critical consideration. **Flufenoxuron** shows low acute toxicity to mammals but is highly toxic to aquatic invertebrates.

Organism	Exposure Route/Time	Endpoint	Value	Reference
Rat	Oral	LD ₅₀	> 5000 mg/kg	[10][11]
Rat	Dermal	LD ₅₀	> 2000 mg/kg	[10][11]
Wild Duck	Oral	LD ₅₀	> 2000 mg/kg	[10]
Bluegill Sunfish	96 hours	LC50	> 100 mg/L	[10][11]
Rainbow Trout	96 hours	LC ₅₀	> 100 mg/L	[10][11]
Daphnia magna (Water Flea)	48 hours	EC50	0.00053 - 0.037 mg/L (for insecticides in general)	[10][13]
Honey Bee (Apis mellifera)	Contact	LD50	> 100 μ g/bee	[11]



Conclusion

Flufenoxuron remains a significant tool in integrated pest management (IPM) programs due to its specific mode of action and high efficacy against key larval pests. Its discovery marked an important advancement in the development of benzoylurea insecticides. The multi-step synthesis, while complex, provides a reliable route to this valuable compound. Understanding its mechanism as a chitin synthesis inhibitor is crucial for its effective and sustainable use, minimizing the development of resistance and mitigating potential impacts on non-target organisms. Further research should continue to focus on optimizing its application to maximize efficacy while ensuring environmental safety.

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